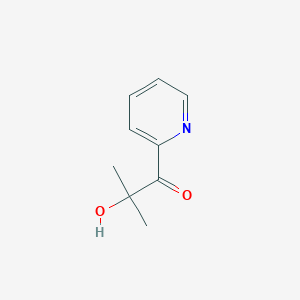

1-PROPANONE,2-HYDROXY-2-METHYL-1-(2-PYRIDINYL)-

Beschreibung

1-Propanone,2-hydroxy-2-methyl-1-(2-pyridinyl)- (CAS: 106797-53-9) is a β-hydroxy ketone derivative featuring a pyridinyl aromatic ring at the 1-position and a hydroxyl-methyl substitution at the 2-position of the propanone backbone.

Eigenschaften

IUPAC Name |

2-hydroxy-2-methyl-1-pyridin-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(2,12)8(11)7-5-3-4-6-10-7/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSXMSADEWEGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322839 | |

| Record name | 2-Hydroxy-2-methyl-1-(pyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-94-4 | |

| Record name | NSC402143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2-methyl-1-(pyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-PROPANONE,2-HYDROXY-2-METHYL-1-(2-PYRIDINYL)- can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

1-PROPANONE,2-HYDROXY-2-METHYL-1-(2-PYRIDINYL)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-PROPANONE,2-HYDROXY-2-METHYL-1-(2-PYRIDINYL)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of 1-PROPANONE,2-HYDROXY-2-METHYL-1-(2-PYRIDINYL)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

1-(2,5-Dihydroxyphenyl)-3-Pyridine-2-yl-Propenone

- Structure : A chalcone derivative with a pyridinyl group and dihydroxyphenyl substituent.

- Key Differences: Cyclization of α,β-conjugated double bonds forms flavone derivatives, unlike the non-cyclic β-hydroxy ketone structure of the target compound.

- Functional Impact: Chalcone derivatives exhibit enhanced antioxidant activity due to phenolic hydroxyl groups, whereas the target compound’s hydroxyl-methyl group may prioritize metabolic stability .

2-Propen-1-one, 1-[5-[(4-Fluorophenyl)Methyl]-2-Furanyl]-3-Hydroxy-3-(2-Pyridinyl)

- Structure : Substituted furan ring with fluorophenyl and pyridinyl groups.

- Functional Impact : Fluorinated analogues often show improved bioavailability and receptor binding affinity in medicinal chemistry .

1-Propanone,2-(2-Hydroxyphenoxy)-1-(2-Pyridinyl)

- Structure: Phenoxy substitution replaces the hydroxyl-methyl group.

- Key Differences: The ether linkage (phenoxy) reduces hydrogen-bonding capacity but increases steric bulk.

- Functional Impact : Lower polarity may enhance membrane permeability but reduce solubility in aqueous environments .

1-Propanone,1-(2,5-Dihydro-1,1-Dioxido-4-Propyl-3-Thienyl)

- Structure : Thiophene ring with sulfone and propyl groups.

- Functional Impact : Sulfur-containing compounds often exhibit distinct metabolic pathways and stability profiles .

Pharmacological and Functional Comparisons

Key Observations :

- Antioxidant Activity: Chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridinyl-propenone) exhibit higher radical scavenging capacity due to phenolic -OH groups, whereas the target compound’s hydroxyl-methyl group may limit this activity .

- Antitumor Potential: Pyridinyl-containing compounds (e.g., Teucrium manghuaense extracts with 1-(2-pyridinyl)-1-propanone derivatives) show inhibition of L1210 and LOVO cancer cells, suggesting a role for pyridine rings in modulating cytotoxicity .

- Structural Flexibility : Compounds with heterocyclic rings (e.g., furan, thiophene) demonstrate varied electronic and steric effects, influencing receptor binding and metabolic stability .

Physicochemical Properties

- Solubility : The target compound’s hydroxyl group enhances water solubility compared to lipophilic analogues like the fluorophenyl-furanyl derivative .

- Stability : β-Hydroxy ketones are prone to dehydration under acidic conditions, whereas cyclic derivatives (e.g., flavones) exhibit greater stability .

Biologische Aktivität

1-Propanone, 2-hydroxy-2-methyl-1-(2-pyridinyl)-, commonly referred to as CAS 7462-94-4, is a chemical compound with significant biological activity. Its molecular formula is C9H11NO2, and it has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential therapeutic applications.

- Molecular Weight : 165.19 g/mol

- Molecular Formula : C9H11NO2

- CAS Number : 7462-94-4

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anti-cancer properties, anti-inflammatory effects, and potential neuroprotective effects. The following sections detail specific findings from various studies.

Anti-Cancer Activity

Recent studies have highlighted the compound's effectiveness against certain cancer cell lines. For instance:

- Inhibition of Cell Proliferation : The compound demonstrated significant inhibitory effects on MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of . This indicates a strong potential for use in targeted cancer therapies .

- Selectivity : Notably, it exhibited a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window for selective targeting of cancer cells .

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| MDA-MB-231 TNBC | 0.126 | Strong inhibitory effect |

| MCF10A (non-cancer) | 2.4 | Lesser effect, indicating selectivity |

The mechanism by which 1-propanone, 2-hydroxy-2-methyl-1-(2-pyridinyl)- exerts its effects appears to involve:

- Matrix Metalloproteinase Inhibition : It has shown significant inhibition of MMP-2 and MMP-9, which are involved in tumor metastasis .

- Apoptosis Induction : The compound was found to increase caspase levels in treated samples, indicating its role in promoting apoptosis in cancer cells .

Safety and Toxicology

Toxicological assessments reveal that the compound does not exhibit acute toxicity at concentrations up to in animal models. This safety profile is promising for further development into therapeutic agents .

Case Studies and Applications

- Cancer Treatment : A study involving the administration of the compound in a mouse model demonstrated significant tumor size reduction and improved survival rates when used as an adjunct therapy alongside conventional treatments .

- Inflammatory Conditions : In models of inflammation, the compound showed a reduction in inflammatory markers, suggesting potential applications in treating conditions such as arthritis or other inflammatory diseases .

Q & A

Advanced Research Question

- HPLC-DAD/MS : Quantify impurities >0.1% with UV/Vis or mass detection .

- Elemental analysis : Verify stoichiometry (C, H, N) to confirm synthetic accuracy.

- X-ray crystallography : Resolve structural ambiguities (e.g., chiral centers) if single crystals are obtainable .

How can computational methods predict the compound’s reactivity in novel reaction environments?

Advanced Research Question

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent modeling : Use COSMO-RS to predict solubility and reaction rates in non-polar solvents .

What strategies address discrepancies between theoretical and experimental logP values?

Advanced Research Question

- Partition coefficient assays : Perform shake-flask experiments with octanol/water systems .

- Chromatographic methods : Compare HPLC retention times with standards of known logP .

- Machine learning : Train models on existing datasets to refine predictions .

How does the compound’s pyridinyl group influence its reactivity in ligand-metal complexes?

Advanced Research Question

The pyridine moiety acts as a Lewis base, facilitating coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Experimental approaches:

- UV-Vis titration : Monitor charge-transfer bands upon metal addition.

- Cyclic voltammetry : Assess redox behavior in the presence of metal ions .

What methodologies are used to evaluate the compound’s acute toxicity in preclinical studies?

Basic Research Question

- In vitro assays : Test cytotoxicity via MTT or LDH release in cell lines (e.g., HepG2) .

- OECD guidelines : Conduct acute oral toxicity tests in rodent models (e.g., LD₅₀ determination) .

How can researchers design derivatives to improve the compound’s bioavailability for pharmacological studies?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.